molecular formula C18H16N2O3S B2589018 2-((1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone CAS No. 850932-24-0

2-((1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone

Cat. No. B2589018
M. Wt: 340.4
InChI Key: VHIXSPAKGNLHJC-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, common name, and structural formula.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Eco-Friendly Synthesis of Indolyl Derivatives

Brahmachari and Banerjee (2014) developed an eco-friendly method for synthesizing pharmaceutically interesting functionalized indolyl derivatives, including 3,3-bis(indol-3-yl)indolin-2-ones, using sulfamic acid as a catalyst. This method is noted for its mild reaction conditions, excellent yields, and environmental friendliness, indicating a potential route for creating derivatives of the compound for various applications (Brahmachari & Banerjee, 2014).

Antibacterial and Antifungal Activities

A study on novel 1H-Indole derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against Aspergillus niger and Candida albicans. This suggests that structurally similar compounds, including the one , could potentially possess antimicrobial properties (Letters in Applied NanoBioScience, 2020).

Synthesis of Polycyclic Sulfonyl Indolines

Lu et al. (2019) synthesized novel polycyclic sulfonyl indolines through FeCl2-catalyzed or UV-driven intramolecular reactions, indicating the versatility of indole derivatives in forming structurally complex and potentially biologically active compounds (Lu et al., 2019).

Anti-inflammatory Properties

Research on chalcone derivatives of indole compounds highlighted potential anti-inflammatory effects, supporting the exploration of indole derivatives, such as the compound of interest, for anti-inflammatory applications (Rehman, Saini, & Kumar, 2022).

Anticonvulsant Potential

Ahuja and Siddiqui (2014) explored indole derivatives as anticonvulsant agents, demonstrating significant activity in models of epilepsy. This underscores the therapeutic potential of indole-based compounds in neurological conditions (Ahuja & Siddiqui, 2014).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-(1H-indol-3-ylsulfonyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c21-18(20-10-9-13-5-1-4-8-16(13)20)12-24(22,23)17-11-19-15-7-3-2-6-14(15)17/h1-8,11,19H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHIXSPAKGNLHJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CS(=O)(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone

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